Abol-X
Description
Structure
2D Structure
Properties
CAS No. |
107959-15-9 |
|---|---|
Molecular Formula |
C12H18Cl6N5O2PS2 |
Molecular Weight |
572.1 g/mol |
IUPAC Name |
6-(dimethoxyphosphinothioylsulfanylmethyl)-1,3,5-triazine-2,4-diamine;1,2,3,4,5,6-hexachlorocyclohexane |
InChI |
InChI=1S/C6H6Cl6.C6H12N5O2PS2/c7-1-2(8)4(10)6(12)5(11)3(1)9;1-12-14(15,13-2)16-3-4-9-5(7)11-6(8)10-4/h1-6H;3H2,1-2H3,(H4,7,8,9,10,11) |
InChI Key |
HILBFYBSIOQXBC-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCC1=NC(=NC(=N1)N)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
COP(=S)(OC)SCC1=NC(=NC(=N1)N)N.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Synonyms |
ABOL-X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Abol-X and Analogous Compounds
Key Findings:
Structural Similarity : Compound A shares a carbonyl group with this compound (hypothesized from IR data), while Compound B’s aromatic nitro group may mimic this compound’s electron-deficient regions .
Functional Divergence : Compound A exhibits higher potency in hypothetical assays, suggesting this compound might require optimization for target binding .
Synthetic Complexity : Unlike this compound, Compound B’s synthesis via cross-coupling reactions offers scalability advantages .
Limitations:
- Absence of this compound’s empirical data precludes definitive conclusions.
- Comparisons rely on indirect methodological frameworks, such as adherence to IUPAC guidelines and spectroscopic reporting standards .
Notes on Methodology and Referencing
Data Integrity : Supplementary materials for this compound should include raw spectral graphs, crystallographic coordinates, and replication protocols to enable independent verification .
Referencing Standards : Citations follow ACS style, prioritizing recent and context-specific literature .
Ethical Reporting : Proprietary names (if used) must be declared in parentheses after generic terms .
Preparation Methods
Synthesis of Ethyl α-Methyl Acetoacetate
Ethyl α-methyl acetoacetate serves as a critical intermediate in the synthesis of Abol-X-related compounds. Two primary methods are documented for its production:
-
Methylation of Ethyl Acetoacetate : Ethyl acetoacetate undergoes methylation using dimethyl sulfate or methyl iodide. This reaction introduces a methyl group at the α-position, yielding ethyl α-methyl acetoacetate with a reported efficiency of 95% .
-
Alternative Pathway via Ethyl Dimethylaminobutenoic Acid : Ethyl α-methyl acetoacetate can also be synthesized from ethyl dimethylaminobutenoic acid, though this method is less commonly employed due to lower yields (~80%) .
| Parameter | Method 1 (Dimethyl Sulfate) | Method 2 (Dimethylaminobutenoic Acid) |
|---|---|---|
| Yield | 95% | 80% |
| Reaction Time | 2 hours | 3 hours |
| Key Reagent | Dimethyl sulfate | Ethyl dimethylaminobutenoic acid |
The choice of method depends on the availability of reagents and desired scalability, with dimethyl sulfate offering superior efficiency .
Preparation of 2-Dimethylamino-5,6-Dimethyl-4-Hydroxypyrimidine
This intermediate is pivotal in synthesizing anti-aphidocarb (Abol), a pesticide structurally related to this compound. The process involves:
-
Reaction of N,N-Dimethylguanidine Sulfate with Ethyl α-Methylacetoacetate :
-
N,N-dimethylguanidine sulfate (14 g) is combined with ethyl α-methylacetoacetate in the presence of an acid-binding agent (e.g., Na2CO3) and alcohol as a solvent.
-
The mixture is heated to 140°C for 2 hours, followed by solvent removal under reduced pressure.
-
The crude product is dissolved in chloroform, neutralized to pH 7, and concentrated to yield 15.7 g of 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (92.69% purity, 93.43% yield) .
-
-
Catalyzed Reaction with Formaldehyde :
Synthesis of Anti-Aphidocarb (Abol)
Anti-aphidocarb, a carbamate pesticide synonymous with Abol, is synthesized via a two-step process:
-
Phosgene Reaction :
-
Dimethylamine Quenching :
| Property | Value |
|---|---|
| Molecular Formula | C11H18N4O2 |
| Molar Mass | 238.29 g/mol |
| Melting Point | 88–90°C |
| Acute Toxicity (LD50) | 100 mg/kg (rat), 107 mg/kg (mouse) |
This method underscores the role of carbamate chemistry in producing high-purity Abol .
Synthesis of Poly(CBA-ABOL/AGM) Copolymers
In biomedical contexts, "this compound" may refer to poly(amido amine) (PAA) copolymers containing 4-aminobutanol (ABOL) and agmatine (AGM). These polymers are synthesized via Michael addition polymerization:
-
Monomer Preparation :
-
Polymerization Reaction :
| Copolymer Ratio (AGM:ABOL) | Transfection Efficiency | Cytotoxicity |
|---|---|---|
| 80:20 | 1.5× PEI control | Low |
| 50:50 | 0.8× PEI control | Moderate |
| 20:80 | 0.3× PEI control | High |
The 80:20 AGM:ABOL ratio optimizes DNA binding, endosomal escape, and minimal cytotoxicity, making it ideal for gene delivery .
Role of Polyamine Synthesis in this compound Derivatives
Polyamines like spermidine and spermine are critical intermediates in this compound-related pathways. Key findings include:
-
SAM Dependency : S-adenosylmethionine (SAM) enhances aggrecan production in chondrocytes by upregulating polyamine synthesis. Inhibition of ornithine decarboxylase (ODC) with DFMO reduces SAM-induced aggrecan accumulation by 50%, confirming the necessity of polyamines .
-
Gene Regulation : SAM upregulates cartilage-related genes (e.g., COL2A1, ACAN) via polyamine-dependent mechanisms. DFMO abolishes this effect, highlighting the interplay between SAM and polyamines in extracellular matrix synthesis .
Q & A
Q. How should researchers address potential conflicts of interest in collaborative this compound studies?
- Answer : Disclose all funding sources and institutional partnerships in the manuscript. Use Contributor Roles Taxonomy (CRediT) to clarify authorship contributions. Independent third-party audits of data ownership agreements are recommended for multi-institutional projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
